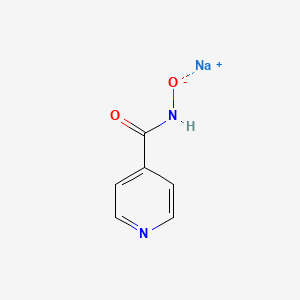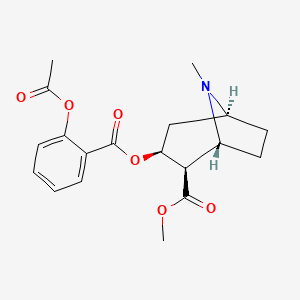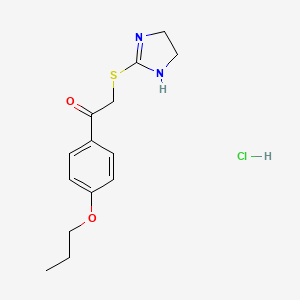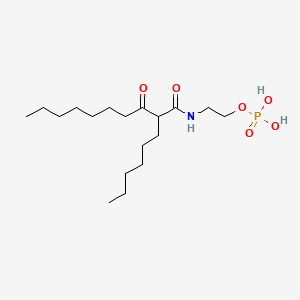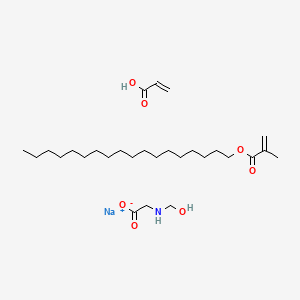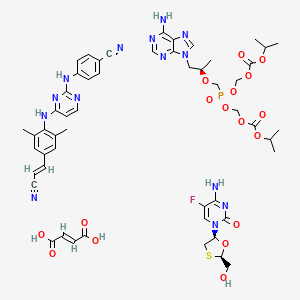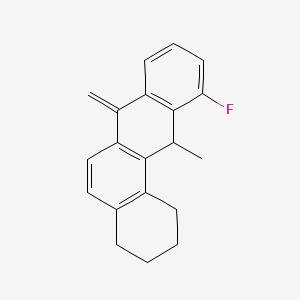
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is a complex organic compound with the molecular formula C20H19F It is a derivative of benz(a)anthracene, characterized by the presence of fluorine and methyl groups, as well as a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like chromatography and recrystallization are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methylbenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-12-methyl-7-methylenebenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-11-fluoro-7-methylenebenz(a)anthracene
Uniqueness
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is unique due to the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
111771-35-8 |
|---|---|
Fórmula molecular |
C20H19F |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
11-fluoro-12-methyl-7-methylidene-2,3,4,12-tetrahydro-1H-benzo[a]anthracene |
InChI |
InChI=1S/C20H19F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h5,8-11,13H,1,3-4,6-7H2,2H3 |
Clave InChI |
HTZIWFZJOXTZEC-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC3=C2CCCC3)C(=C)C4=C1C(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


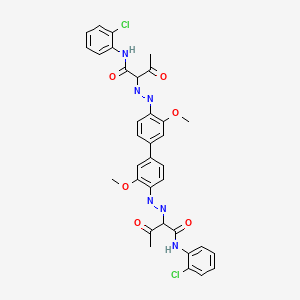
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

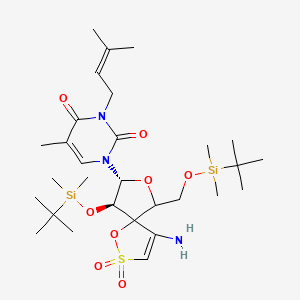
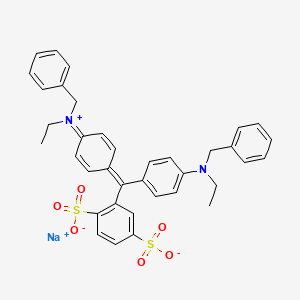
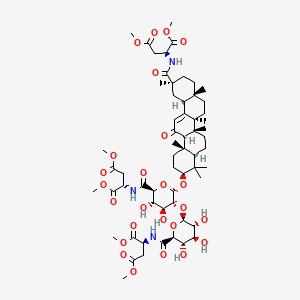
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
